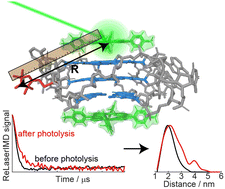Revealing light-induced structural shifts in G-quadruplex-porphyrin complexes: a pulsed dipolar EPR study†
Physical Chemistry Chemical Physics Pub Date: 2023-08-03 DOI: 10.1039/D3CP01775C
Abstract
The binding of G-quadruplex structures (G4s) with photosensitizers is of considerable importance in medicinal chemistry and drug discovery due to their promising potential in photodynamic therapy applications. G4s can experience structural changes as a result of ligand interactions and light exposure. Understanding these modifications is essential to uncover the fundamental biological roles of the complexes and optimize their therapeutic potential. The structural diversity of G4s makes it challenging to study their complexes with ligands, necessitating the use of various complementary methods to fully understand these interactions. In this study, we introduce, for the first time, the application of laser-induced dipolar EPR as a method to characterize G-quadruplex DNA complexes containing photosensitizers and to investigate light-induced structural modifications in these systems. To demonstrate the feasibility of this approach, we studied complexes of the human telomeric G-quadruplex (HTel-22) with cationic 5,10,15,20-tetrakis(1-methyl-4-pyridinio) porphyrin tetra(p-toluenesulfonate) (TMPyP4). In addition to showcasing a new methodology, we also aimed to provide insights into the mechanisms underlying photoinduced HTel-22/TMPyP4 structural changes, thereby aiding in the advancement of approaches targeting G4s in photodynamic therapy. EPR revealed G-quadruplex unfolding and dimer formation upon light exposure. Our findings demonstrate the potential of EPR spectroscopy for examining G4 complexes with photosensitizers and contribute to a better understanding of G4s’ interactions with ligands under light.

Recommended Literature
- [1] A novel Co(ii)-based MOF with selective fluorescence as a turn-on sensor for biomarker methylmalonic acid†
- [2] Cobalt bis(dicarbollide) is a DNA-neutral pharmacophore†
- [3] Developing iron-based anionic redox couples for thermogalvanic cells: towards the replacement of the ferricyanide/ferrocyanide redox couple†
- [4] Encapsulation of [(SO4)4(H2O)12]8− clusters in a metal organic framework of pyridyl functionalized cyanuric acid based tris-urea†
- [5] Microwave-assisted synthesis of La–Cr co-doped SrTiO3 nano-particles and their use in photocatalytic hydrogen evolution under visible light†
- [6] Electrolytic analysis of cobalt and nickel
- [7] The purification and identification of immunoregulatory peptides from oyster (Crassostrea hongkongensis) enzymatic hydrolysate
- [8] Two photochromic methylated nicotinohydrazide iodoargentate hybrids†
- [9] Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents
- [10] A novel electrochemical microsensor for the determination of NO and its application to the study of the NO donor S-nitrosoglutathione










